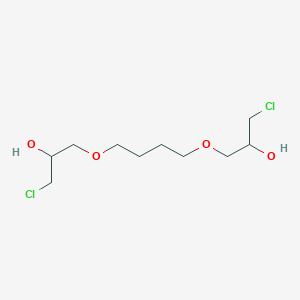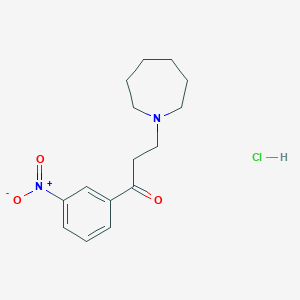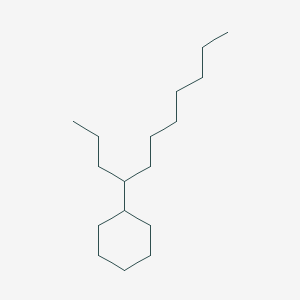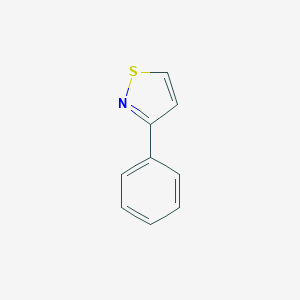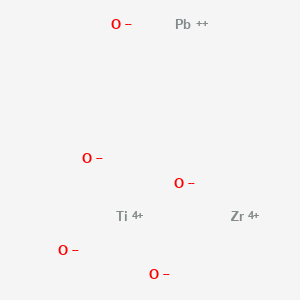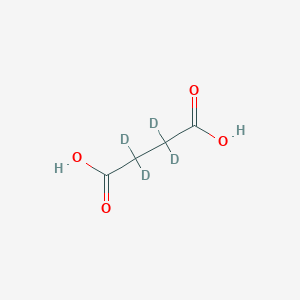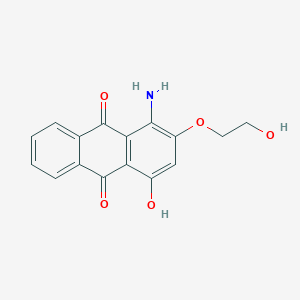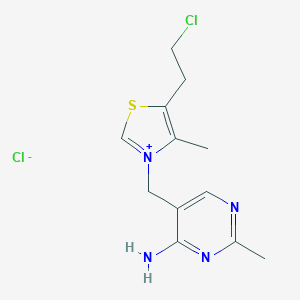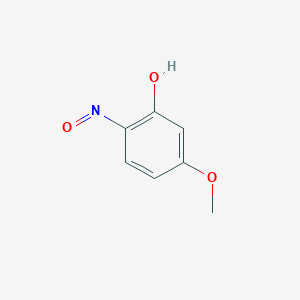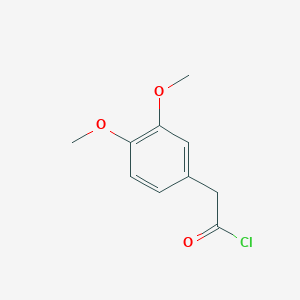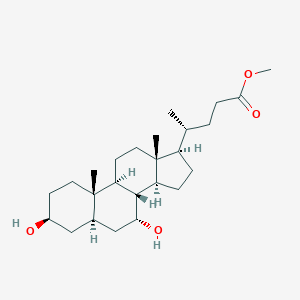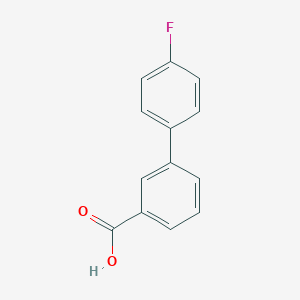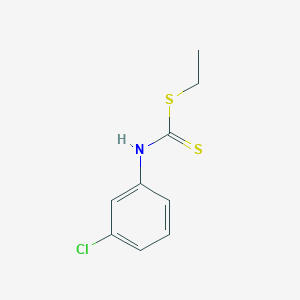
ethyl N-(3-chlorophenyl)carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(3-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that has been widely studied for its potential use in scientific research. ECD is a carbamate derivative that has been found to have a range of biological activities, including antifungal, antibacterial, and insecticidal properties. In
作用机制
The mechanism of action of ethyl N-(3-chlorophenyl)carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system of insects. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to inhibit the activity of beta-glucosidase, an enzyme that is involved in the metabolism of carbohydrates in fungi.
生化和生理效应
Ethyl N-(3-chlorophenyl)carbamodithioate has been found to have a range of biochemical and physiological effects on target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to disrupt the cell membrane of fungi, leading to cell death. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to disrupt the nervous system of insects, leading to paralysis and death. ethyl N-(3-chlorophenyl)carbamodithioate has been found to have low toxicity to mammals, making it a potentially useful compound for the development of new drugs and treatments.
实验室实验的优点和局限性
Ethyl N-(3-chlorophenyl)carbamodithioate has a number of advantages for use in lab experiments, including its broad-spectrum activity against a range of fungi, bacteria, and insects, and its low toxicity to mammals. However, ethyl N-(3-chlorophenyl)carbamodithioate is also known to have some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are a number of future directions for the study of ethyl N-(3-chlorophenyl)carbamodithioate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Other potential directions for future research include the study of ethyl N-(3-chlorophenyl)carbamodithioate's effects on other types of organisms, such as plants and algae, and the investigation of its potential use in the development of new drugs and treatments for a range of diseases.
Conclusion:
In conclusion, ethyl N-(3-chlorophenyl)carbamodithioate is a chemical compound that has been widely studied for its potential use in scientific research. ethyl N-(3-chlorophenyl)carbamodithioate has a range of biological activities, including antifungal, antibacterial, and insecticidal properties, and has been found to be effective against a range of target organisms. While ethyl N-(3-chlorophenyl)carbamodithioate has some limitations, including its low solubility in water, it has a number of potential advantages for use in lab experiments, and there are a range of future directions for its study and development.
合成方法
Ethyl N-(3-chlorophenyl)carbamodithioate can be synthesized through a variety of methods, including the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl)carbamodithioate, or the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl) thiocarbamate in the presence of triethylamine. The purity and yield of ethyl N-(3-chlorophenyl)carbamodithioate can be improved through recrystallization and purification methods.
科学研究应用
Ethyl N-(3-chlorophenyl)carbamodithioate has been studied for its potential use in a variety of scientific research applications, including as an antifungal agent, an antibacterial agent, and an insecticide. ethyl N-(3-chlorophenyl)carbamodithioate has been found to be effective against a range of fungal and bacterial species, including Candida albicans, Escherichia coli, and Staphylococcus aureus. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to be effective against a range of insect species, including the tobacco hornworm and the Colorado potato beetle.
属性
CAS 编号 |
13037-29-1 |
|---|---|
产品名称 |
ethyl N-(3-chlorophenyl)carbamodithioate |
分子式 |
C9H10ClNS2 |
分子量 |
231.8 g/mol |
IUPAC 名称 |
ethyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI 键 |
VKJZJFMDTGSGGW-UHFFFAOYSA-N |
手性 SMILES |
CCSC(=NC1=CC(=CC=C1)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=CC=C1)Cl |
规范 SMILES |
CCSC(=S)NC1=CC(=CC=C1)Cl |
其他 CAS 编号 |
13037-29-1 |
同义词 |
m-Chlorophenyldithiocarbamic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




